

substance P and its interaction with immune cells

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An In-depth Technical Guide to the Interaction of **Substance P** with Immune Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substance P (SP) is an eleven-amino-acid neuropeptide belonging to the tachykinin family, first identified for its role as a neurotransmitter in pain transmission and neurogenic inflammation [5, 4]. It is encoded by the TAC1 gene and exerts its primary effects by binding to the high-affinity neurokinin-1 receptor (NK-1R), a G-protein coupled receptor (GPCR) [3, 5, 9]. Beyond the nervous system, SP and NK-1R are expressed by a wide range of non-neuronal cells, including numerous immune cell populations [3, 8, 9]. The SP/NK-1R axis represents a critical nexus in the communication between the nervous and immune systems, modulating immune cell activation, proliferation, migration, and cytokine production [1, 12, 18]. This interaction is a key driver of neurogenic inflammation, characterized by vasodilation and increased vascular permeability, and plays a significant role in the pathophysiology of various inflammatory diseases, including asthma, inflammatory bowel disease (IBD), and rheumatoid arthritis [2, 3, 8]. This guide provides a detailed overview of the molecular mechanisms, cellular consequences, and experimental methodologies related to the interaction of **Substance P** with the immune system.

Substance P and the Neurokinin-1 Receptor (NK-1R)



Substance P is an undecapeptide with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met (RPKPQQFFGLM)[1]. Its biological effects are primarily mediated through the NK-1R.

NK-1R Isoforms: The NK-1R exists in two main isoforms generated by alternative splicing of the TAC1R gene:

- Full-length NK-1R (NK-1R-F): A 407-amino acid protein that couples to G-proteins to initiate downstream signaling cascades[2].
- Truncated NK-1R (NK-1R-T): This isoform lacks a significant portion of the C-terminal intracellular domain. It exhibits different signaling properties, including impaired desensitization and internalization, potentially leading to more sustained cellular responses[3].

The differential expression of these isoforms on various immune cells can lead to distinct functional outcomes upon SP stimulation[3][4]. For example, human peripheral blood monocytes primarily express NK-1R-T and do not mobilize calcium in response to SP alone, whereas differentiation into macrophages is associated with the expression of NK-1R-F and a restored calcium response.

Core Signaling Pathways

The binding of **Substance P** to NK-1R initiates a cascade of intracellular signaling events that are highly dependent on the cell type and receptor isoform expressed.

Canonical G-Protein Coupled Signaling

As a typical GPCR, the NK-1R, upon SP binding, activates heterotrimeric G-proteins, primarily Gq and Gs. This activation leads to the stimulation of key effector enzymes and the generation of second messengers:

 Phospholipase C (PLC) Activation: Gq activation stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).



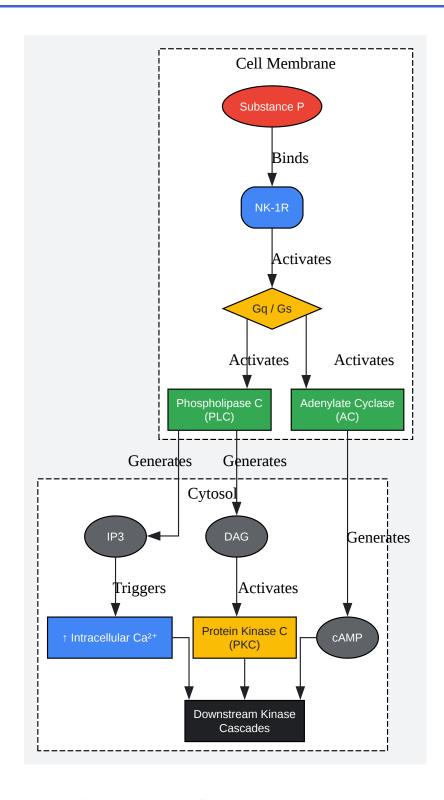




- Second Messenger Action: IP3 triggers the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C (PKC).
- Adenylate Cyclase Activation: Gs activation stimulates adenylate cyclase, leading to the production of cyclic adenosine monophosphate (cAMP).

These initial events trigger multiple downstream kinase cascades that ultimately regulate gene expression and cellular function.





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Canonical **Substance P** / NK-1R G-protein signaling pathway.

MAPK and NF-κB Signaling in Macrophages



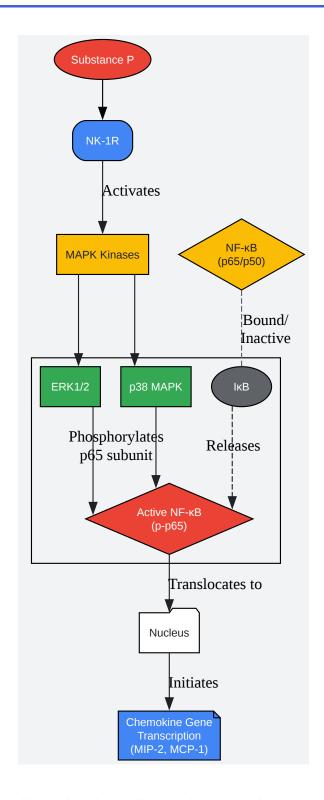




In macrophages, SP is a potent activator of inflammatory responses. A key mechanism involves the activation of Mitogen-Activated Protein Kinase (MAPK) pathways.

- SP stimulation activates ERK1/2 and p38 MAPK pathways, but not the JNK pathway.
- The activation of ERK1/2 and p38 is crucial for the subsequent activation of the transcription factor NF-κB.
- This leads to the nuclear translocation of the phosphorylated p65 subunit of NF-κB.
- Activated NF-κB then drives the transcription of pro-inflammatory chemokines, such as Macrophage Inflammatory Protein-2 (MIP-2) and Monocyte Chemoattractant Protein-1 (MCP-1).





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SP-induced MAPK and NF-kB activation in macrophages.

PI3K/Akt/mTOR Signaling and Macrophage Polarization



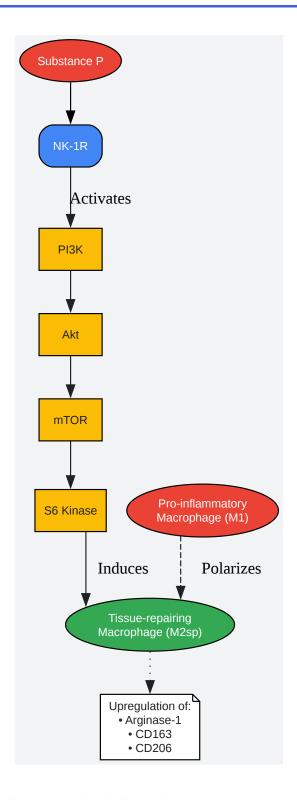




Substance P can also play a role in tissue repair by directly inducing the polarization of proinflammatory (M1) macrophages towards an anti-inflammatory, tissue-repairing M2-like phenotype. This process is distinct from canonical M2 polarization by IL-4 or IL-10 and is mediated by the PI3K/Akt/mTOR pathway.

- SP binding to NK-1R directly activates the PI3K/Akt/mTOR/S6 Kinase signaling cascade.
- This activation leads to the upregulation of M2 markers such as Arginase-1, CD163, and CD206.
- Notably, this SP-induced polarization can override the M1-skewing effects of potent proinflammatory cytokines like IFNy.





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SP-induced M2 macrophage polarization via PI3K/Akt/mTOR.

Interaction with Specific Immune Cells



Substance P modulates the function of nearly all major immune cell types, highlighting its pleiotropic role in immunity.

Macrophages

SP significantly impacts macrophage function, including phagocytosis, migration, and mediator release. It enhances phagocytosis in human neutrophils and macrophages and stimulates the production of reactive oxygen intermediates. Furthermore, SP acts as a chemoattractant and induces the production of various chemokines, contributing to the recruitment of other immune cells to sites of inflammation.

T Lymphocytes

SP has a complex and context-dependent effect on T cells. It generally promotes T cell proliferation, likely through the upregulation of Interleukin-2 (IL-2) expression. SP can also influence T helper (Th) cell differentiation. For instance, in murine schistosomiasis models, SP binding to NK-1R on T cells induces the production of the Th1 cytokine IFN-y, without affecting Th2 cytokines like IL-4 and IL-5. It has also been shown to promote the generation of human memory Th17 cells from committed CD4+ memory T cells.

Mast Cells

Mast cells, which are key players in allergic reactions and neurogenic inflammation, are highly responsive to SP. They are often found in close proximity to SP-releasing nerve fibers. SP is a potent trigger for mast cell degranulation, leading to the release of pre-formed inflammatory mediators such as histamine, proteases (e.g., tryptase), and various cytokines. This activation can occur through both the classical NK-1R and, more recently identified, the Mas-related G protein-coupled receptor X2 (MRGPRX2), which is particularly important in human mast cells.

Other Immune Cells

- Neutrophils: SP enhances chemotaxis and phagocytosis.
- Natural Killer (NK) Cells: SP can inhibit NK cell cytotoxicity by interfering with activation-induced ERK phosphorylation and abbreviating the intracellular calcium increase following target cell engagement. However, other reports suggest it can enhance cytotoxicity by upregulating perforin and granzyme production.



 Dendritic Cells (DCs): SP can be secreted by dendritic cells and acts as a key mediator in inflammatory diseases.

Quantitative Data Summary

The following tables summarize key quantitative data on the effects of **Substance P** on immune cells, as cited in the literature.

Table 1: Effect of **Substance P** on T Lymphocyte Function

| Parameter | Cell Type | SP Concentration | Effect | Reference |
|-------------------------|----------------------|---------------------|--|-----------|
| Proliferation | Human Lymphocytes | 10 ⁻⁷ M | Slightly enhanced response to PHA and Concanavalin | |
| IL-2 mRNA Expression | Jurkat T cells | 10 ⁻¹² M | Optimal enhancement of IL-2 mRNA expression | |

| IL-2 Secretion | Human T cells | 10⁻¹² M | Enhanced IL-2 secretion in activated cells | |

Table 2: Effect of Substance P on Macrophage and Monocyte Function

| Parameter | Cell Type | SP Concentration | Effect | Reference |
|-------------------------|-----------------------|-------------------------|---|-----------|
| Chemokine Production | Murine Macrophages | Nanomolar (nM) range | Elicited production of MIP-2 and MCP-1 | |



| M2 Polarization | GM-CSF-differentiated macrophages | Not specified | Induced M2-like phenotype (M2sp) | |

Table 3: Effect of Substance P on Mast Cell Degranulation

| Parameter | Cell Type | SP Concentration (EC ₅₀) | Effect | Reference |
|---|--------------------------|--|----------------------------|-----------|
| Degranulation (β- hexosaminida se release) | LAD2 human mast cells | 5.9 μΜ | Triggered degranulation | |

| Ca²⁺ Mobilization | LAD2 human mast cells | 1.8 μM | Stimulated calcium mobilization | |

Table 4: Effect of Substance P on Cytokine Production In Vivo and In Vitro

| Parameter | Model / Cell Type | SP Dose <i>l</i> Concentration | Effect | Reference |
|--------------------------------|---|--------------------------------|---|-----------|
| IL-1β, IL-6, KC, NGF levels | In vivo (mouse hind paw) | 1 μg (intraplantar) | Significant elevation at 2 hours post- injection | |
| IL-1β, IL-6, IL-8 | Human Annulus Fibrosus (AF) & Nucleus Pulposus (NP) cells | Not specified | Significant upregulation of expression | |

| RANTES, TNF | Human Annulus Fibrosus (AF) cells | Not specified | Significant upregulation of expression | |

Experimental Protocols & Workflows



This section provides detailed methodologies for key experiments used to study the interaction between **Substance P** and immune cells.

Protocol: Measurement of SP-induced Cytokine Release by ELISA

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for quantifying the concentration of **Substance P** itself or an indirect ELISA for measuring cytokines released by cells in response to SP. The workflow for a competitive ELISA to measure SP is shown below.

Principle: This assay is based on the competitive binding technique. SP in a sample competes with a fixed amount of horseradish peroxidase (HRP)-labeled SP for binding sites on a monoclonal antibody coated onto a microplate. The intensity of the color developed is inversely proportional to the concentration of SP in the sample.

Methodology:

- Sample Preparation: Collect cell culture supernatants, serum, or plasma. For serum/plasma, add a protease inhibitor (e.g., aprotinin to a final concentration of 0.014 TIU/mL) within 5 minutes of collection to prevent SP degradation. Centrifuge samples to remove debris.
- Assay Procedure (based on commercial kits):
 - Add 50 μL of standards, controls, or samples to the appropriate wells of the antibodycoated microplate.
 - Add 50 μL of HRP-labeled SP conjugate to each well.
 - Cover the plate and incubate for 3 hours at room temperature on a horizontal orbital microplate shaker.
 - Wash the wells multiple times with the provided wash buffer to remove unbound components.
 - Add 200 μL of substrate solution (e.g., TMB) to each well and incubate for 30 minutes at room temperature, protected from light.

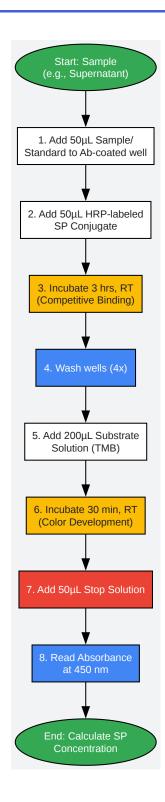
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- \circ Add 50 μ L of stop solution to each well to terminate the reaction.
- Read the absorbance at 450 nm within 30 minutes.
- Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of SP in the unknown samples.





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Workflow for a competitive ELISA to measure **Substance P**.

Protocol: Mast Cell Degranulation Assay



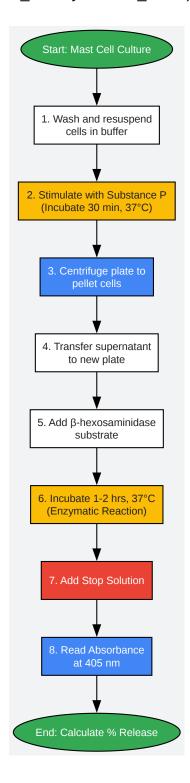
Principle: Mast cell degranulation can be quantified by measuring the activity of the granular enzyme β -hexosaminidase released into the cell culture supernatant upon stimulation. The percentage of release is calculated relative to the total enzyme content in lysed, unstimulated cells.

Methodology:

- Cell Culture: Culture human mast cells (e.g., LAD2 cell line) in appropriate media.
- Stimulation:
 - Wash cells and resuspend in a buffer (e.g., Tyrode's buffer).
 - Aliquot cells into a 96-well plate.
 - Add varying concentrations of Substance P to the wells to stimulate degranulation.
 Include a negative control (buffer only) and a positive control for maximal lysis (e.g., 0.5% Triton X-100).
 - Incubate for 30 minutes at 37°C.
- Enzyme Assay:
 - Centrifuge the plate to pellet the cells.
 - Transfer an aliquot of the supernatant from each well to a new plate.
 - Add the substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide) to each well containing the supernatant.
 - Incubate for 1-2 hours at 37°C.
 - Stop the reaction by adding a high-pH stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃).
- Data Analysis:
 - Read the absorbance at 405 nm.



Calculate the percentage of β-hexosaminidase release for each sample using the formula:
 (OD_Sample - OD_Blank) / (OD_TotalLysis - OD_Blank) * 100.



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Workflow for mast cell degranulation assay.



Conclusion

Substance P is a multifaceted neuropeptide that functions as a potent immunomodulator, bridging the nervous and immune systems. Its interactions with immune cells—primarily through the NK-1R—drive a wide array of pro-inflammatory and, in some contexts, tissue-reparative responses. SP activates macrophages and mast cells, influences T cell differentiation, and orchestrates immune cell trafficking through the induction of chemokines. The signaling pathways it triggers are complex, involving canonical G-protein signaling as well as specific kinase cascades like the MAPK and PI3K/Akt pathways. Given its central role in the pathophysiology of numerous inflammatory disorders, the SP/NK-1R axis remains a compelling target for therapeutic intervention. The development of specific and potent NK-1R antagonists continues to be an active area of research for the management of neurogenic inflammation and associated diseases.

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